
S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with a unique structure that includes a quinoline moiety, a propylamine linkage, and a thiosulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method starts with the preparation of 4,6-dimethyl-2-quinoline, which is then reacted with 3-chloropropylamine to form the intermediate 3-(4,6-dimethyl-2-quinolyloxy)propylamine. This intermediate is then treated with ethylene oxide to introduce the ethyl group, followed by reaction with thiosulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while substitution reactions can introduce various functional groups onto the amino or thiosulfate moieties.
Applications De Recherche Scientifique
S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiosulfate group can form covalent bonds with proteins. These interactions can modulate biological pathways and exert various effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen sulfate
- S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen sulfite
Uniqueness
S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical reactivity and biological activity compared to its sulfate and sulfite analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
41287-31-4 |
|---|---|
Formule moléculaire |
C16H22N2O4S2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
4,6-dimethyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C16H22N2O4S2/c1-12-4-5-15-14(10-12)13(2)11-16(18-15)22-8-3-6-17-7-9-23-24(19,20)21/h4-5,10-11,17H,3,6-9H2,1-2H3,(H,19,20,21) |
Clé InChI |
BSUIFZACDFHAMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C)OCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


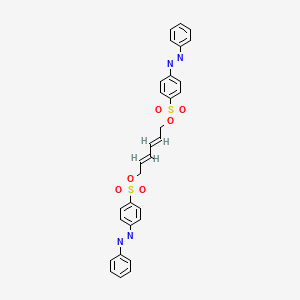
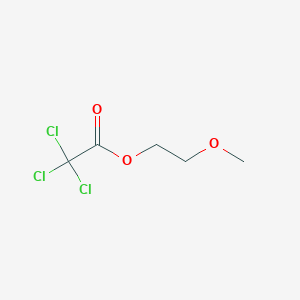
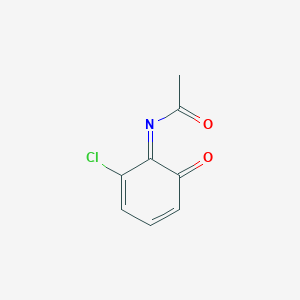

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)
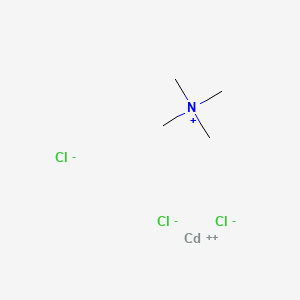
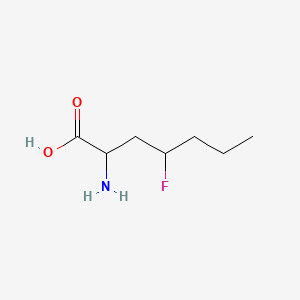
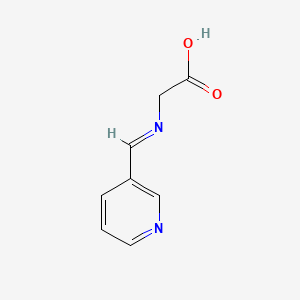
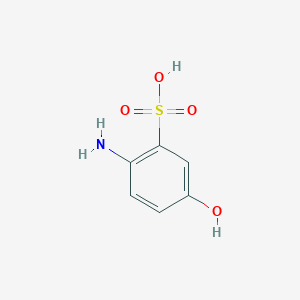

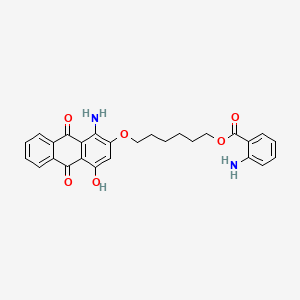

![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
